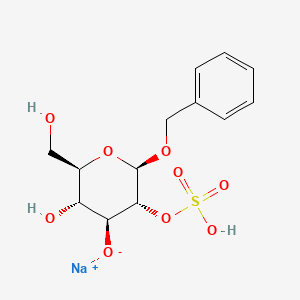![molecular formula C11H9NO5S B12557862 Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate CAS No. 177711-20-5](/img/structure/B12557862.png)
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a prop-2-en-1-yl group attached to a benzoate moiety, with a sulfamoyl group and an oxomethylidene group contributing to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate typically involves esterification reactions. One common method is the reaction of 3-[(oxomethylidene)sulfamoyl]benzoic acid with prop-2-en-1-ol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxomethylidene group to a hydroxymethyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxymethyl derivatives, and various substituted benzoates.
Scientific Research Applications
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has potential as a biochemical probe due to its reactive functional groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate involves its interaction with molecular targets through its reactive functional groups. The sulfamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxomethylidene group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(prop-2-yn-1-yl)benzoate: Similar in structure but lacks the sulfamoyl group.
Ethyl benzoate: A simpler ester without the additional functional groups.
Propargyl benzoate: Contains a propargyl group instead of a prop-2-en-1-yl group.
Uniqueness
Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate is unique due to the presence of both the sulfamoyl and oxomethylidene groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
177711-20-5 |
|---|---|
Molecular Formula |
C11H9NO5S |
Molecular Weight |
267.26 g/mol |
IUPAC Name |
prop-2-enyl 3-isocyanatosulfonylbenzoate |
InChI |
InChI=1S/C11H9NO5S/c1-2-6-17-11(14)9-4-3-5-10(7-9)18(15,16)12-8-13/h2-5,7H,1,6H2 |
InChI Key |
CFIAOLLEDFUYIA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C1=CC(=CC=C1)S(=O)(=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine](/img/structure/B12557784.png)

![Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-](/img/structure/B12557803.png)




![Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12557839.png)



![4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12557858.png)
![7-(4-Methoxyphenyl)bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B12557868.png)
![6-(2-Bromoethyl)-7-methyl-3,5-dihydro-2H-thiazolo[3,2-A]pyrimidine](/img/structure/B12557880.png)
